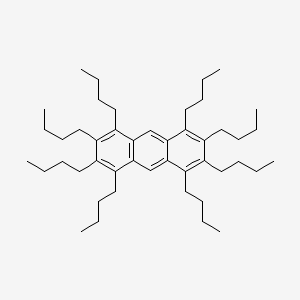![molecular formula C17H34O3S2 B12569292 S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate CAS No. 489751-56-6](/img/structure/B12569292.png)
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate is a chemical compound known for its unique structure and properties It is an ester of ethanethioic acid and features a sulfonyl group attached to a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate typically involves the reaction of ethanethioic acid with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include ethanethioic acid, nonane-1-sulfonyl chloride, and a suitable base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form thiols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonamide or sulfonate esters.
Aplicaciones Científicas De Investigación
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The compound can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- S-[6-(4-Biphenylyl)hexyl] ethanethioate
- S-(6-nonylsulfonylhexyl) ethanethioate
Uniqueness
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate is unique due to its specific alkyl chain length and the presence of both sulfonyl and ester functional groups
Propiedades
Número CAS |
489751-56-6 |
|---|---|
Fórmula molecular |
C17H34O3S2 |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
S-(6-nonylsulfonylhexyl) ethanethioate |
InChI |
InChI=1S/C17H34O3S2/c1-3-4-5-6-7-9-12-15-22(19,20)16-13-10-8-11-14-21-17(2)18/h3-16H2,1-2H3 |
Clave InChI |
OBYMQIYDMAVJBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCS(=O)(=O)CCCCCCSC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


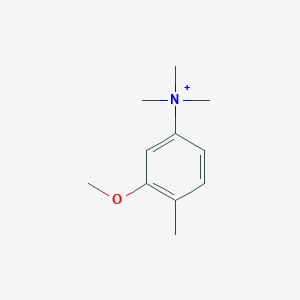
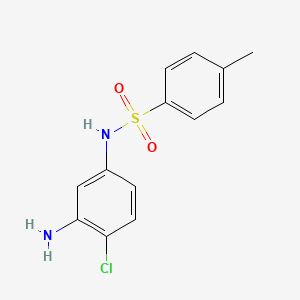
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)
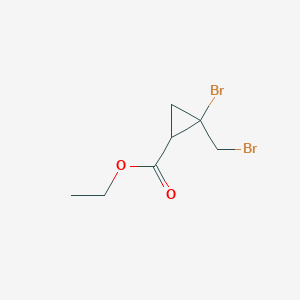

![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
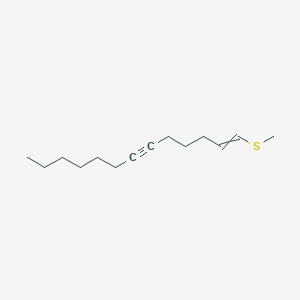
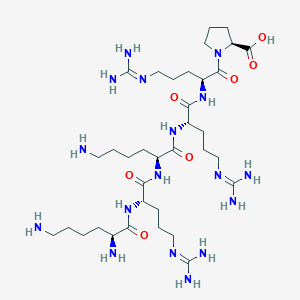
![6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B12569251.png)

![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)
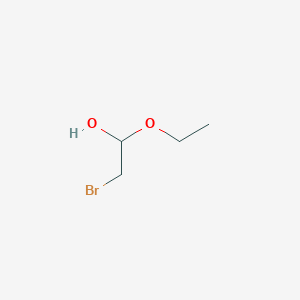
![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
